molecular formula C16H19NO3 B12913970 3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- CAS No. 674347-57-0

3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)-

Cat. No.: B12913970
CAS No.: 674347-57-0
M. Wt: 273.33 g/mol
InChI Key: XMOCWSXHCFWUJT-UHFFFAOYSA-N
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Description

3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a butanal group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes in the presence of citric acid as a catalyst. This one-pot mortar-pestle grinding method is efficient and environmentally friendly, providing high yields of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols.

Scientific Research Applications

3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share structural similarities but differ in their functional groups and biological activities.

Uniqueness

What sets 3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

674347-57-0

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

4-(1-benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal

InChI

InChI=1S/C16H19NO3/c1-16(9-5-6-10-18)14(19)12-17(15(16)20)11-13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,11-12H2,1H3

InChI Key

XMOCWSXHCFWUJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CN(C1=O)CC2=CC=CC=C2)CCCC=O

Origin of Product

United States

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